Comparative Stability Profile: MOM Ether vs. Unprotected 4-Nitrophenol Under Basic and Nucleophilic Conditions
The MOM protecting group confers exceptional stability under basic and nucleophilic conditions, enabling transformations incompatible with unprotected 4-nitrophenol. In contrast to the free phenol, which is deprotonated by strong bases (e.g., LDA, t-BuOK) and reacts with nucleophiles (e.g., RLi, RMgX), the MOM ether remains intact [1]. This differential stability allows the nitro group to undergo selective reduction or functionalization without interference from the phenolic oxygen.
| Evidence Dimension | Stability under basic/nucleophilic conditions |
|---|---|
| Target Compound Data | Stable in LDA, t-BuOK, RLi, RMgX, NaOCH3 |
| Comparator Or Baseline | 4-Nitrophenol: Reacts with bases; undergoes nucleophilic attack |
| Quantified Difference | Qualitative: MOM ether inert; free phenol reactive |
| Conditions | Standard organic synthesis conditions (pH >7, nucleophile present) |
Why This Matters
This stability profile enables multistep synthesis where the phenol must remain masked while other reactive groups (e.g., nitro, ester) are manipulated.
- [1] T. W. Greene, P. G. M. Wuts. Protective Groups in Organic Synthesis, 3rd ed. John Wiley & Sons, Inc., 1999, pp. 27-33. Stability data for MOM-OR compiled at Organic Chemistry Portal. View Source
